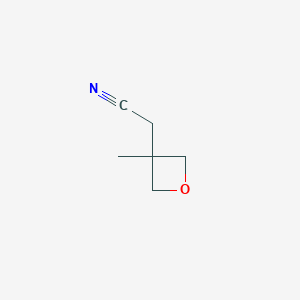

2-(3-Methyloxetan-3-YL)acetonitrile

描述

Historical Perspectives and Evolution of Oxetane (B1205548) Chemistry in Research

The journey of oxetane chemistry dates back to the 19th century, but for many years, these four-membered rings were considered mere chemical curiosities due to their inherent ring strain. nih.govrsc.org Early research focused on the fundamental synthesis and reactivity of the parent oxetane, a saturated four-membered cyclic ether. beilstein-journals.org A significant milestone in understanding the potential of these structures came with the study of naturally occurring molecules. The discovery of the oxetane ring in the complex structure of paclitaxel, a potent anti-cancer agent, marked a turning point, showcasing the importance of this motif in biologically active compounds. nih.govresearchgate.net This discovery spurred further investigation into the biosynthesis and chemical synthesis of oxetane-containing molecules. nih.govresearchgate.net Over the decades, advancements in synthetic methodologies have made oxetanes more accessible, transforming them from challenging synthetic targets into valuable building blocks. nih.govrsc.org

Contemporary Relevance of Four-Membered Ring Heterocycles in Synthetic and Medicinal Chemistry

In the landscape of modern chemistry, four-membered heterocycles, including oxetanes, azetidines, and thietanes, have emerged as crucial structural motifs. nih.govrsc.orgnumberanalytics.com Their significance stems from their unique three-dimensional structures and the influence they exert on the physicochemical properties of molecules. nih.govnih.gov In medicinal chemistry, the incorporation of an oxetane ring can lead to remarkable improvements in properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.govcancer.gov The rigid and somewhat puckered conformation of the oxetane ring can also provide a scaffold for the precise spatial arrangement of functional groups, which is critical for effective drug-target interactions. pharmablock.com

The oxetane moiety is increasingly utilized as a bioisostere for other common functional groups like gem-dimethyl or carbonyl groups, offering a way to fine-tune a molecule's properties to enhance its therapeutic potential. rsc.orgpharmablock.com This has led to a surge in the use of oxetane-containing building blocks in drug discovery programs, with several oxetane-containing drugs now in clinical trials. pharmablock.com The ability of the electron-withdrawing oxetane ring to modulate the basicity of nearby nitrogen atoms is another valuable tool for medicinal chemists. cancer.govpharmablock.com

Structural Context and Rationale for Investigating 2-(3-Methyloxetan-3-YL)acetonitrile Derivatives

This compound, with its distinct molecular structure, presents a compelling case for focused investigation. The molecule incorporates a 3-substituted oxetane ring, a common and stable substitution pattern. nih.govacs.org The presence of both a methyl group and an acetonitrile (B52724) group on the same carbon of the oxetane ring creates a unique stereoelectronic environment.

The nitrile functional group (-C≡N) is a versatile synthetic handle, capable of undergoing a wide array of chemical transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions, opening up avenues for the synthesis of a diverse library of derivatives. The inherent ring strain of the oxetane enhances its reactivity, making it susceptible to ring-opening reactions under specific conditions. This dual reactivity of the nitrile and the oxetane ring makes this compound a valuable precursor for creating more complex molecular architectures.

The investigation of derivatives of this compound is driven by the desire to explore the impact of this unique scaffold on biological activity. By systematically modifying the core structure, researchers can probe its structure-activity relationships and potentially develop novel compounds with desirable therapeutic properties.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 117452-93-4 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| SMILES | CC1(CC#N)COC1 |

| InChI | InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h4-5H2,1H3 |

Research Findings

Research into this compound and its derivatives is still an emerging field. However, the foundational knowledge of oxetane chemistry provides a strong basis for its potential applications. The primary areas of interest lie in its use as a building block in organic synthesis and its potential as a scaffold in medicinal chemistry.

The reactivity of the nitrile group allows for its conversion into other functional groups, enabling the synthesis of a variety of derivatives. For instance, reduction of the nitrile would yield the corresponding amine, a common functional group in many biologically active molecules. Hydrolysis would produce a carboxylic acid, another important functional group for drug design.

The oxetane ring itself can influence the properties of the resulting derivatives. Its polarity and ability to form hydrogen bonds can enhance solubility, a crucial factor for drug efficacy. chemenu.com Furthermore, the rigid nature of the oxetane can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for a biological target.

While specific biological activity data for this compound is not detailed in the provided search results, the broader class of oxetane-containing compounds has shown promise in various therapeutic areas. The unique combination of the oxetane and nitrile functionalities in this particular molecule makes it a prime candidate for further investigation in drug discovery programs.

属性

IUPAC Name |

2-(3-methyloxetan-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(2-3-7)4-8-5-6/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTGTYASEFLGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597198 | |

| Record name | (3-Methyloxetan-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117452-93-4 | |

| Record name | (3-Methyloxetan-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyloxetan-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of 2 3 Methyloxetan 3 Yl Acetonitrile Derivatives

Exploration of Ring-Opening Reactions and Their Controlled Pathways

The inherent ring strain of the oxetane (B1205548) moiety, approximately 25.5 kcal/mol, is a key driver for its reactivity, particularly in ring-opening reactions. nih.gov These transformations can be initiated by various reagents and proceed through different mechanistic pathways, offering controlled access to a range of functionalized products.

Nucleophilic Ring-Opening Transformations

Nucleophilic attack on the oxetane ring is a common and well-studied transformation. magtech.com.cn The regioselectivity of this reaction is largely governed by steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn In the context of 2-(3-methyloxetan-3-yl)acetonitrile derivatives, this would correspond to the methylene (B1212753) carbon of the oxetane ring.

The nitrile group in this compound can act as a versatile handle for further chemical modifications. For instance, it can undergo reduction to a primary amine or participate in nucleophilic substitution reactions.

A significant application of nucleophilic ring-opening is the synthesis of 1,3-diols. For example, the reaction of 2,3-epoxy alcohols with dimethyl cuprate (B13416276) can generate enantioenriched 1,3-diols, which can then be cyclized to form oxetanes. acs.org Conversely, the ring-opening of oxetanes with appropriate nucleophiles can lead to the formation of diol derivatives.

The table below summarizes the outcomes of nucleophilic ring-opening reactions on a generic 3-substituted oxetane, which is structurally analogous to the core of this compound.

| Nucleophile | Product | Catalyst/Conditions | Reference |

| 2-Mercaptobenzothiazoles | Tertiary or Quaternary Chiral Centers | Chiral Phosphoric Acid | acs.org |

This data highlights the potential for creating complex and stereochemically defined molecules from oxetane precursors.

Intramolecular Cyclization Involving Oxetane Ring Opening

The ring-opening of oxetanes can be coupled with intramolecular cyclization to construct new ring systems. A notable example involves the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted acid-catalyzed reaction with 1,2-diols to synthesize 1,4-dioxanes. nih.gov This process involves the formation of an oxetane carbocation, which is then trapped by the diol, followed by intramolecular ring-opening of the oxetane to form the dioxane ring. nih.gov

Another strategy involves the ring-closing metathesis of diallyl fragments attached to the oxetane core to create spirocyclic oxetane derivatives. chemrxiv.org This demonstrates the versatility of the oxetane scaffold in constructing complex, three-dimensional structures. nih.gov

Carbocation Formation and Trapping

The formation of carbocations from oxetane derivatives, particularly at the 3-position, is a key step in many ring-opening and rearrangement reactions. chimia.ch Lewis acids are often employed to facilitate the formation of these carbocations. illinois.edu For instance, 3-aryloxetan-3-ols can be dehydrated using Lewis acid catalysts to generate oxetane carbocations. nih.gov

These carbocations can then be trapped by a variety of nucleophiles, including phenols and thiols, to yield 3,3-disubstituted oxetanes. chimia.ch A dual catalytic system using Li(NTf2)2 as a Lewis acid and NBu4PF6 as an activator has been found to be effective for this transformation. chimia.ch

An alternative method for generating benzylic carbocations from oxetanes involves a radical-polar crossover mechanism, where a 3-aryloxetane carboxylic acid is decarboxylated under photoredox conditions and then oxidized to the carbocation. chimia.ch

The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes being the most stable due to steric hindrance preventing nucleophilic attack. nih.gov

Radical Reactivity Studies of Oxetane-Derived Species

While the ionic reactivity of oxetanes is well-established, their radical reactivity is a more recently explored area. chemrxiv.orgresearchgate.net A cobalt catalysis-based strategy has been developed to access various modes of radical reactivity through oxetane ring-opening. chemrxiv.orgresearchgate.net This method involves the formation of an alkylated Co-complex intermediate from vitamin B12 and the oxetane, followed by homolytic cleavage of the Co-C bond to generate nucleophilic radicals. chemrxiv.orgresearchgate.net

These radicals can participate in reactions such as Giese additions and cross-electrophile couplings, with the regioselectivity complementing known ionic methodologies. researchgate.net The functionalization occurs at the less substituted C2 carbon atom of the oxetane. researchgate.net

Studies on the reactions of methyl radicals with various substituted oxetanes have provided valuable kinetic data on hydrogen atom abstraction from different sites on the oxetane ring. rsc.orgrsc.org For instance, the reaction of methyl radicals with 2-methyloxetane (B110119) has been studied in the temperature range of 100–200°C. rsc.org

The unimolecular reactions of 2-methyloxetanyl radicals, formed by hydrogen abstraction from 2-methyloxetane, have been investigated. acs.org These radicals can undergo ring-opening to form various products. For example, the 2-methyloxetan-3-yl radical can decompose to acrolein and a methyl radical, or acetaldehyde (B116499) and a vinyl radical. acs.org

The table below presents data on the unimolecular decomposition of different 2-methyloxetanyl radical isomers.

| Radical Isomer | Decomposition Products | Reference |

| 2-methyloxetan-2-yl | Ethene + Acetyl radical | acs.org |

| 2-methyloxetan-3-yl | Acrolein + Methyl radical | acs.org |

| 2-methyloxetan-3-yl | Acetaldehyde + Vinyl radical | acs.org |

| 2-methyloxetan-3-yl | Butadiene + Hydroxyl radical | acs.org |

These studies provide fundamental insights into the complex reaction pathways of oxetane-derived radicals.

Stereochemical Influences on Reaction Outcomes and Diastereoselectivity

The stereochemistry of the oxetane ring and its substituents plays a crucial role in determining the outcome and diastereoselectivity of its reactions. acs.orgnih.gov The puckered conformation of the oxetane ring, which is influenced by the substitution pattern, can lead to preferential attack from one face of the ring. acs.orgillinois.edu

For instance, in the catalytic enantioselective ring-opening of 3-substituted oxetanes with 2-mercaptobenzothiazoles, a chiral phosphoric acid catalyst is used to achieve high enantioselectivities, ranging from 71–99% ee. acs.org This demonstrates the ability to control the stereochemical outcome of the reaction and generate chiral building blocks. rsc.org

In the synthesis of oxetanes from enantioenriched 1,3-diols, the stereochemistry of the diol dictates the stereochemistry of the resulting oxetane. acs.org Similarly, the diastereoselectivity of reactions such as the [2+2] photocycloaddition (Paternò-Büchi reaction) can be predicted based on the reaction mechanism. illinois.edu

The table below illustrates the effect of stereochemistry on the biological activity of oxetin (B1210499), an oxetane-containing natural product. acs.org

| Stereoisomer | Biological Activity against B. subtilis | Reference |

| Natural oxetin (30) | Active | acs.org |

| Stereoisomer 31 | Inactive | acs.org |

| Stereoisomer 32 | Inactive | acs.org |

| Stereoisomer 33 | Inactive | acs.org |

This data underscores the importance of stereochemical control in the synthesis of bioactive molecules containing the oxetane motif.

Directed Chemical Transformations via Oxetane Scaffolds (e.g., ortho-lithiation)

The oxetane ring can serve as a directing group to control the regioselectivity of chemical transformations on an attached aromatic ring. acs.org A prominent example is directed ortho-lithiation, where a heteroatom-containing group on an aromatic ring directs deprotonation by an organolithium reagent to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the case of 3-(2-methyloxetan-2-yl)pyridine, treatment with n-butyllithium (nBuLi) in the presence of TMEDA results in lithiation at the C4 position of the pyridine (B92270) ring. acs.org The resulting organolithium species can then be reacted with a variety of electrophiles to introduce functional groups at that specific position. acs.org

This strategy allows for the precise functionalization of aromatic rings, which is a powerful tool in the synthesis of complex molecules for applications in medicinal chemistry and materials science. nih.gov

The table below provides an example of a directed ortho-lithiation reaction.

| Substrate | Reagents | Electrophile | Product | Reference |

| 3-(2-methyloxetan-2-yl)pyridine | nBuLi, TMEDA | Diphenyl disulfide | 4-(phenylthio)-3-(2-methyloxetan-2-yl)pyridine | acs.org |

This directed transformation highlights the utility of the oxetane scaffold in controlling reactivity and enabling the synthesis of highly substituted and functionalized aromatic compounds.

Acid-Catalyzed Reactions and Intermediate Stabilization

The reactivity of this compound and its derivatives under acidic conditions is primarily dictated by the strained four-membered oxetane ring and the electronic nature of the substituents. The inherent ring strain of approximately 106 kJ/mol makes the oxetane ring susceptible to cleavage, a process that is significantly accelerated by acid catalysis. nih.govnih.gov Both Brønsted and Lewis acids can serve as effective catalysts, facilitating ring-opening reactions through the formation of key intermediates. nih.govnih.gov

Under acidic conditions, the ether oxygen of the oxetane ring is protonated by a Brønsted acid or coordinates to a Lewis acid. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. For a 3,3-disubstituted oxetane such as this compound, this activation leads to the formation of a tertiary carbocation intermediate upon C-O bond cleavage. nih.gov The 3,3-disubstitution pattern generally imparts greater stability to the oxetane ring compared to other substitution patterns by sterically hindering the approach of external nucleophiles to the antibonding σ* orbital of the C-O bond. nih.gov However, once the ring is opened, this substitution pattern is crucial for stabilizing the resulting carbocation.

In the presence of a nucleophile, the stabilized tertiary carbocation can be trapped to form a variety of ring-opened products. The nature of the product is dependent on the specific nucleophile present in the reaction medium. For instance, in the presence of water or alcohols, the reaction would lead to the formation of a diol or an ether-alcohol, respectively.

Furthermore, the nitrile functional group in this compound can also undergo reaction under acidic conditions. Nitriles are known to be hydrolyzed to carboxylic acids or amides in the presence of acid and water, a reaction that typically requires heating. libretexts.orgdoubtnut.comlibretexts.org This hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Therefore, in aqueous acidic media, it is conceivable that both oxetane ring-opening and nitrile hydrolysis could occur, leading to a variety of potential products. The reaction conditions, such as temperature and the concentration of acid and water, would likely influence the relative rates of these two processes.

Research on related 3,3-disubstituted oxetanes has provided insights into the types of products that can be expected. For example, studies on 3-aryloxetan-3-ols have shown that Brønsted acids like triflic acid (TfOH) and triflimide (Tf₂NH) can effectively catalyze the formation of a tertiary carbocation, which can then react with various nucleophiles. nih.gov In some cases, intramolecular reactions can occur if a suitable nucleophile is present within the molecule. nih.gov

The choice of acid catalyst and solvent can significantly influence the outcome of the reaction. Lewis acids, such as zinc chloride (ZnCl₂), can activate the oxetane oxygen towards substitution. nih.gov Polar aprotic solvents like acetonitrile (B52724) can be used to stabilize carbocation intermediates during such reactions. nih.gov Interestingly, in some Brønsted acid-catalyzed reactions of oxetanols in acetonitrile, products from the Ritter reaction (attack of acetonitrile on the carbocation) were not observed, suggesting that other nucleophiles present can outcompete the solvent. nih.gov

Table 1: General Acid-Catalyzed Reactions of 3,3-Disubstituted Oxetanes

| Catalyst Type | General Reaction | Intermediate | Potential Products |

| Brønsted Acid (e.g., TfOH, H₂SO₄) | Ring-opening | Tertiary Carbocation | Diols, Ethers, Alkenes |

| Lewis Acid (e.g., ZnCl₂, BF₃) | Ring-opening/Substitution | Activated Oxetane/Tertiary Carbocation | Halohydrins, Friedel-Crafts products |

| Aqueous Acid (e.g., aq. HCl) | Ring-opening and/or Nitrile Hydrolysis | Tertiary Carbocation and Protonated Nitrile | Diol-carboxylic acid, Diol-amide |

Table 2: Factors Influencing the Stability of Intermediates in Acid-Catalyzed Reactions of this compound

| Factor | Influence on Tertiary Carbocation Stability | Influence on Protonated Nitrile Stability |

| Methyl Group (C3) | Stabilizing (Inductive effect, Hyperconjugation) | Minimal direct electronic effect |

| Cyanomethyl Group (C3) | Destabilizing (Inductive effect) | Stabilized by protonation |

| Solvent Polarity | Increased stability in more polar solvents | Increased stability in more polar solvents |

| Counter-ion | Coordinating counter-ions can stabilize the positive charge | Coordinating counter-ions can stabilize the positive charge |

Applications of 2 3 Methyloxetan 3 Yl Acetonitrile in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Chemical Synthesis

2-(3-Methyloxetan-3-yl)acetonitrile serves as a valuable precursor for synthesizing more complex molecules, finding applications in the development of pharmaceuticals and agrochemicals. acs.org The compound's utility stems from its dual-functional nature. The 3-methyl-substituted oxetane (B1205548) ring provides a stable yet reactive scaffold that can be strategically opened by various nucleophiles, leading to more elaborate structures. acs.org Simultaneously, the acetonitrile (B52724) moiety acts as a versatile chemical handle. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, thereby providing multiple pathways for molecular elaboration. wikipedia.orgresearchgate.net

This dual reactivity allows chemists to introduce the unique oxetane motif, known to improve physicochemical properties such as solubility and metabolic stability, while retaining a functional group for subsequent synthetic transformations. acs.org The synthesis of diversely functionalized oxetane derivatives is a key strategy for generating novel fragments and building blocks for drug discovery. rsc.org

Table 1: Reactivity and Synthetic Potential of this compound

| Functional Group | Type of Reaction | Potential Product Functional Group |

|---|---|---|

| Oxetane Ring | Nucleophilic Ring-Opening | Diol, Amino alcohol, Ether |

| Nitrile Group | Hydrolysis | Carboxylic Acid, Amide |

| Nitrile Group | Reduction (e.g., with LiAlH₄) | Primary Amine |

| Nitrile Group | Reaction with Grignard Reagents | Ketone |

| α-Carbon | Deprotonation and Alkylation | Substituted Acetonitrile |

Contribution to Complex Molecule Construction and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a simple set of starting materials. The oxetane unit is particularly valuable in DOS strategies. rsc.orgcam.ac.uk Reactions involving oxetanes can lead to significant increases in molecular complexity, such as the formation of larger heterocyclic systems and macrocycles. rsc.orgnih.gov For instance, the reaction of oxetanes with α-imino carbenes can produce 2-imino tetrahydrofurans through a formal [1+4] condensation, or even larger 13- and 15-membered aza-macrocycles. rsc.orgcam.ac.uk

The structure of this compound is well-suited for such strategies. The oxetane can participate in ring-expansion or macrocyclization reactions, while the nitrile group and its derivatives can be used as points of attachment for other building blocks or for intramolecular cyclizations. This allows for the rapid generation of diverse molecular scaffolds, including spirocyclic N-heterocycles, which are of significant interest in medicinal chemistry. cam.ac.uknih.gov The ability to create favorable structural diversity through controlled reaction conditions or substrate selection makes oxetane-containing building blocks highly desirable. nih.gov

Late-Stage Functionalization Strategies Employing Oxetane Units

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows chemists to fine-tune the properties of a lead compound without having to restart the synthesis from scratch. acs.orgnih.gov Oxetanes are particularly attractive motifs for LSF because their incorporation can significantly improve key drug-like properties. nih.gov

Introducing an oxetane ring can enhance metabolic stability, increase aqueous solubility, and reduce lipophilicity (logD). acs.orgnih.gov It is often used as a polar and metabolically robust isosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities. researchgate.net While methods often focus on installing the oxetane ring at a late stage, the use of pre-functionalized building blocks like this compound in fragment-based approaches represents a complementary strategy. acs.orgresearchgate.net Although accessing diverse substitutions on the oxetane ring can be a synthetic challenge, its installation is a proven method for optimizing pharmacokinetic profiles. nih.gov

Role of Acetonitrile as a Synthon and Solvent in Organic Reactions

The acetonitrile component of the title compound plays a crucial and multifaceted role in organic synthesis, acting as both a reactive building block (synthon) and a widely used solvent. mdpi.comcommonorganicchemistry.com

As a synthon , acetonitrile is a valuable two-carbon building block. wikipedia.orgresearchgate.net Its methyl protons are weakly acidic (pKa ≈ 31 in DMSO), allowing for deprotonation to form a nucleophilic anion that can participate in various carbon-carbon bond-forming reactions. mdpi.comsci-hub.se Furthermore, acetonitrile can serve as a source for the cyanomethyl radical (•CH2CN) or even as a cyanide source under certain conditions. researchgate.netmdpi.com These reactive intermediates are used in a variety of transformations, including cyanomethylation reactions to construct more complex nitrile-containing compounds. mdpi.comresearchgate.net Acetonitrile derivatives can also function as carbonyl synthons, providing an umpolung (reverse polarity) strategy for the synthesis of ketones. acs.org

As a solvent , acetonitrile (often abbreviated as MeCN) is a polar aprotic solvent that is miscible with water and a broad range of organic solvents. wikipedia.orgfishersci.com Its physical properties, including a high dielectric constant, low viscosity, and UV transparency, make it an ideal solvent for a wide array of applications. wikipedia.orgfishersci.com It is frequently used in organic reactions such as substitutions and as a mobile phase in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). commonorganicchemistry.comfishersci.comsigmaaldrich.com Its ability to dissolve both polar and nonpolar compounds makes it exceptionally versatile. ntnu.no

Table 2: Physical and Chemical Properties of Acetonitrile

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₃N | wikipedia.org |

| Molar Mass | 41.053 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.786 g/cm³ (at 25 °C) | wikipedia.org |

| Melting Point | -46 to -44 °C | wikipedia.org |

| Boiling Point | 81.3 to 82.1 °C | wikipedia.org |

| Solubility in water | Miscible | wikipedia.org |

| log P | -0.334 | wikipedia.org |

| Acidity (pKa) | 25 (in MeCN), 31.3 (in DMSO) | wikipedia.orgmdpi.com |

Research in Medicinal and Pharmaceutical Chemistry with Oxetanylacetonitrile Scaffolds

Bioisosteric Replacement and Conformational Locking in Drug Design

A cornerstone of medicinal chemistry is the principle of bioisosteric replacement, where one functional group is exchanged for another to enhance a molecule's properties without losing its desired biological activity. cambridgemedchemconsulting.comnih.gov The oxetane (B1205548) moiety, particularly the 3,3-disubstituted pattern found in 2-(3-methyloxetan-3-yl)acetonitrile, has gained prominence as an effective bioisostere for several common chemical groups. nih.gov

The oxetane ring is frequently used to replace gem-dimethyl or carbonyl groups. nih.govchemenu.comnih.gov While occupying a similar molecular volume to a gem-dimethyl group, the oxetane introduces polarity and can act as a hydrogen bond acceptor, features that are absent in its hydrocarbon counterpart. nih.gov When substituting a carbonyl group, the oxetane can mimic its hydrogen bonding capability and lone pair spatial orientation. nih.gov

Furthermore, the rigid, four-membered ring structure of the oxetane imparts a degree of conformational constraint on the molecule. nih.gov This "conformational locking" can be highly advantageous in drug design. By reducing the number of accessible conformations, the molecule can be pre-organized to fit more precisely into a biological target's binding site. This can lead to increased potency and selectivity, as well as improved pharmacokinetic profiles, ultimately reducing the attrition rate of clinical candidates. nih.gov The defined three-dimensional shape of the oxetane scaffold provides specific vectors for substitution, allowing for precise exploration of the surrounding chemical space within a target protein. nih.govnih.gov

Influence on Physicochemical and Biochemical Properties of Candidate Drugs

The incorporation of the this compound scaffold can profoundly and often favorably alter the physicochemical properties of a lead compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Oxetanes are considered attractive polar and low molecular weight motifs. nih.gov

Key property modifications include:

Aqueous Solubility: The inherent polarity of the oxetane ring can significantly increase the aqueous solubility of a compound. nih.govnih.gov This is a crucial parameter, as poor solubility can hinder the development of otherwise promising drug candidates. For instance, replacing a phenyl ring with an oxetane-containing fragment in one case led to a 137-fold enhancement in water solubility. nih.gov

Metabolic Stability: The 3,3-disubstituted oxetane core is generally robust and can improve a compound's metabolic stability. nih.govnih.govchemenu.com It can be strategically placed to block "metabolic soft spots"—sites on a molecule that are susceptible to rapid breakdown by metabolic enzymes. nih.gov This can lead to a longer half-life and improved bioavailability. Studies have shown that the 3,3-diaryloxetane motif does not appear to have an intrinsic metabolic liability. nih.gov

Acidity/Basicity (pKa): The oxetane ring has a notable inductive electron-withdrawing effect. nih.gov When placed near a basic functional group, such as an amine, it can lower its pKa. nih.gov This can be a useful strategy to reduce unwanted basicity in a drug candidate, which can sometimes lead to off-target effects or poor pharmacokinetic properties. nih.gov

Table 1: Impact of Oxetane Scaffolds on Drug Properties

| Property | Influence of Oxetane Moiety | Rationale |

|---|---|---|

| Aqueous Solubility | Generally Increased | Introduction of a polar ether functional group and hydrogen bond acceptor capability. nih.govnih.gov |

| Lipophilicity (logP/logD) | Modulated (Increased or Decreased) | Balances the addition of a polar group against the overall change in molecular structure. nih.govnih.gov |

| Metabolic Stability | Generally Increased | The stable ring can block sites prone to metabolic attack (e.g., replacing a metabolically labile gem-dimethyl group). nih.govchemenu.com |

| pKa of Adjacent Bases | Decreased | The oxetane oxygen has an inductive electron-withdrawing effect, reducing the basicity of nearby functional groups. nih.gov |

| Molecular Geometry | Increased sp³ character / 3D Shape | The non-planar ring moves away from the flat structures common in many drug libraries, accessing new chemical space. nih.gov |

Design of Novel Scaffolds for Kinase Inhibitor Development

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. ed.ac.uk This has made kinase inhibitors one of the most important and successful classes of modern drugs. ed.ac.ukmdpi.com

The development of novel, selective, and potent kinase inhibitors is a major focus of drug discovery. nih.govnih.gov The unique structural and physicochemical properties of the this compound scaffold make it an attractive component for designing new kinase inhibitors. nih.gov Its rigid, three-dimensional nature can help achieve high target selectivity, a significant challenge given the high degree of similarity across the human kinome. nih.gov

By providing defined exit vectors from a core binding motif, the scaffold allows chemists to precisely orient substituents to engage with specific pockets in the kinase ATP-binding site, potentially leading to inhibitors with novel binding modes and improved resistance profiles. nih.gov Furthermore, the ability of the oxetane to improve solubility and metabolic stability addresses common challenges encountered in kinase inhibitor development programs. nih.govnih.gov While many approved kinase inhibitors feature moieties like quinazolines, pyrimidines, or imidazopyrazines, the integration of novel scaffolds like oxetanylacetonitrile is a key strategy for creating next-generation therapeutics. mdpi.commdpi.com

Application in the Discovery of Allosteric Modulators (e.g., mGlu5 PAMs)

Beyond traditional active-site inhibitors, there is growing interest in allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site. Positive allosteric modulators (PAMs) enhance the effect of the natural ligand. A key target in this area is the metabotropic glutamate (B1630785) receptor 5 (mGlu5), where PAMs are being investigated for the treatment of schizophrenia. nih.gov

The development of mGlu5 PAMs has been challenging. Some early candidates, while effective, also exhibited direct agonist activity (allosteric agonist PAMs), which was linked to adverse effects such as seizures in preclinical models. nih.gov This has driven the search for "pure" PAMs that only potentiate the receptor's response to glutamate without activating it directly. nih.gov

The this compound scaffold offers a valuable platform for designing such sophisticated molecules. Its conformationally restricted nature can be exploited to fine-tune the interaction with the allosteric binding pocket, helping to separate the desired potentiating effect from unwanted direct agonism. The defined substitution vectors allow for the systematic exploration of the structure-activity relationship to optimize for a pure PAM profile with a better safety margin. nih.gov

Development of Antimicrobial and Antifungal Agents

The search for new antimicrobial and antifungal agents is a global health priority due to the rise of drug-resistant pathogens. The this compound scaffold has shown potential in this area. The biological activity of its derivatives can be attributed to the unique combination of the oxetane ring and the nitrile group.

The nitrile group (-C≡N) is a versatile functional group that can participate in various biological interactions. It can be a key pharmacophore, potentially forming covalent bonds with nucleophilic residues (like cysteine) in the active site of essential microbial enzymes, leading to irreversible inhibition. Additionally, the strained oxetane ring itself may enhance reactivity or undergo ring-opening reactions that contribute to the compound's biological effect. This dual functionality makes the scaffold a promising starting point for the synthesis and evaluation of novel antimicrobial compounds.

Exploration of Enzyme Inhibitors (e.g., γ-secretase, phosphodiesterase)

The this compound scaffold is a versatile platform for developing inhibitors against various enzyme classes.

γ-Secretase Inhibitors: γ-Secretase is a multi-protein enzyme complex that plays a central role in the generation of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.govnih.gov This makes it a major therapeutic target. nih.gov However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is critical for the normal function of self-renewing tissues. nih.gov Non-selective inhibition of γ-secretase can therefore lead to significant toxicity. The development of inhibitors that selectively target the processing of the amyloid precursor protein (APP) over Notch is a key goal. The rigid, three-dimensional structure of the oxetane scaffold can be used to design inhibitors with greater substrate selectivity, fitting precisely into the enzyme complex in a way that favors interaction with APP-bound γ-secretase.

Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are a family of enzymes that break down the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov Inhibiting these enzymes increases the levels of these messengers, producing a range of therapeutic effects. Different PDE isozymes are expressed in different tissues, and selective inhibitors have been developed for various conditions. For example, PDE5 inhibitors are used for erectile dysfunction, PDE4 inhibitors for COPD and psoriasis, and PDE3 inhibitors for acute heart failure. nih.govnih.govdrugbank.com The this compound scaffold can serve as a core element in the design of novel PDE inhibitors. Its ability to improve physicochemical properties like solubility and metabolic stability, combined with the potential for creating highly specific interactions within the PDE active site, makes it a valuable tool for developing next-generation inhibitors with improved efficacy and safety profiles. nih.govnih.gov

Investigation of Metabolic Stability and Reactive Metabolite Formation

Optimizing a drug's metabolic profile is a critical step in its development. nih.govresearchgate.net Poor metabolic stability leads to rapid clearance from the body, reducing a drug's effectiveness, while the formation of reactive metabolites can lead to toxicity. nih.govnih.gov

Metabolic Stability: As previously discussed, the this compound scaffold is often employed to enhance metabolic stability. nih.govnih.gov The 3,3-disubstituted oxetane ring is chemically robust and can serve as a "metabolic shield," protecting adjacent parts of the molecule from enzymatic degradation or blocking sites that would otherwise be readily oxidized. nih.govchemenu.com This generally leads to a lower intrinsic clearance and a longer in vivo half-life. nih.gov In vitro assays using liver microsomes are standard tools for assessing the metabolic stability of new chemical entities. nih.govmdpi.com

Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in the drug development pipeline. nih.gov This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak but high-quality binding to a biological target. docking.org These initial hits are then optimized and grown into more potent, drug-like molecules. The oxetane moiety, due to its distinct characteristics, is an increasingly popular component of fragment libraries. nih.govnih.gov

The this compound scaffold is an exemplary fragment. The oxetane ring itself is a polar, three-dimensional motif that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl groups. nih.govchemenu.com Its incorporation can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic stability, which are critical properties for drug candidates. nih.govchemenu.com The strained four-membered ring can also provide favorable interactions with target proteins without introducing excessive lipophilicity. acs.org The nitrile group on the scaffold is a versatile chemical handle, capable of participating in various chemical transformations for fragment evolution and can also act as a hydrogen bond acceptor, interacting with the target protein.

In a typical FBDD campaign, a fragment like this compound would be screened against a target protein using biophysical techniques such as X-ray crystallography or native mass spectrometry. nih.govdocking.org Once a binding event is confirmed and the binding mode is determined, the fragment can be elaborated. For instance, the nitrile group could be reduced to a primary amine or hydrolyzed to a carboxylic acid, allowing for the addition of new chemical vectors to explore and bind to adjacent pockets on the protein surface. The methyl group on the oxetane ring provides a specific substitution pattern that can influence binding orientation and selectivity.

Table 1: Attributes of the Oxetanylacetonitrile Scaffold in Fragment-Based Drug Discovery

| Feature | Advantage in FBDD | Relevant Research Finding |

|---|---|---|

| Oxetane Ring | Improves aqueous solubility and metabolic stability; provides a 3D structural element. nih.govchemenu.com | Oxetanes are used as replacements for gem-dimethyl or carbonyl groups to enhance physicochemical properties. nih.gov |

| Nitrile Group | Acts as a versatile synthetic handle for fragment elaboration and as a hydrogen bond acceptor. | The nitrile group can be reduced to primary amines or undergo nucleophilic substitution for further derivatization. |

| Low Molecular Weight | Adheres to the "Rule of Three" for fragments, allowing for significant growth in molecular complexity during optimization. | FBDD relies on fragments with low molecular weight to ensure high ligand efficiency. docking.org |

| 3-Methyl Substitution | Provides a defined substitution vector, influencing binding mode and allowing for targeted optimization. | The substitution pattern on the oxetane ring is crucial for directing interactions with the target. |

This table summarizes the key features of the this compound scaffold that make it a valuable component in fragment-based drug discovery libraries.

Peptidomimetic Design and Oxetane-Containing Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, while offering advantages such as increased stability to enzymatic degradation, improved oral bioavailability, and better target selectivity. nih.gov A key strategy in peptidomimetic design is the incorporation of constrained or unnatural amino acids that can enforce a specific bioactive conformation. Oxetane-containing amino acids, derived from scaffolds like this compound, are highly valuable in this context. core.ac.ukmdpi.com

The synthesis of oxetane-containing amino acid derivatives is a critical step. Research has demonstrated several synthetic routes starting from oxetan-3-one. One common method is the Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated ester like methyl (oxetan-3-ylidene)acetate. mdpi.combohrium.com This intermediate can then undergo an aza-Michael addition with various amines to introduce the amino group, forming the core of the amino acid derivative. mdpi.combohrium.com Another approach is the Strecker synthesis, where oxetan-3-one reacts with a cyanide source and an amine to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. chemrxiv.org This method directly utilizes a nitrile-containing precursor, highlighting a potential synthetic pathway from compounds like this compound, although hydrolysis of the nitrile would be a key step. chemrxiv.org

Table 2: Synthetic Pathways to Oxetane-Containing Amino Acid Precursors

| Starting Material | Key Reaction | Intermediate/Product | Research Application |

|---|---|---|---|

| Oxetan-3-one | Horner-Wadsworth-Emmons | Methyl (oxetan-3-ylidene)acetate mdpi.combohrium.com | Precursor for aza-Michael addition to synthesize various amino acid derivatives. mdpi.com |

| Oxetan-3-one | Strecker Synthesis | 3-Cyano-3-amino oxetane derivatives chemrxiv.org | Direct route to α-amino acids containing an oxetane ring. chemrxiv.org |

| Diol Precursors | Cyclization & Functional Group Manipulation | 3,3-disubstituted oxetanes with amino and carboxylic acid residues. acs.org | Provides access to a variety of functionalized oxetanes for further derivatization. acs.org |

This table outlines key synthetic strategies for producing oxetane-containing building blocks used in the design of peptidomimetics.

Computational and Theoretical Studies of 2 3 Methyloxetan 3 Yl Acetonitrile and Its Analogs

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-(3-Methyloxetan-3-YL)acetonitrile and related compounds. The oxetane (B1205548) ring, a four-membered heterocycle, possesses significant ring strain, approximately 25.5 kcal/mol, which is comparable to that of oxiranes. nih.govbeilstein-journals.org This inherent strain, coupled with the electronegativity of the oxygen atom, profoundly influences the molecule's electronic properties.

The strained C-O-C bond angle in the oxetane ring leads to increased p-character in the ring bonds and exposes the oxygen lone pairs, making it a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgacs.org The nitrile group, with its polarized triple bond, further contributes to the electronic landscape of the molecule, offering a site for nucleophilic attack and a handle for diverse chemical transformations. nih.gov

Computational studies have explored the reactivity of the nitrile group in similar environments. DFT calculations on the reaction of nitriles with cysteine have shown that the activation energy for the nucleophilic attack is a key determinant of reactivity. nih.gov The hybridization of the nitrile carbon shifts from sp to sp2 during the reaction, indicating a concerted mechanism. nih.gov For this compound, the electron-withdrawing nature of the oxetane ring, propagated through its sigma-bonding framework, can influence the electrophilicity of the nitrile carbon, thereby modulating its reactivity. nih.gov

Table 1: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9NO | uni.lu |

| Molecular Weight | 111.14 g/mol | sigmaaldrich.com |

| XlogP (predicted) | 0.2 | uni.lu |

| Monoisotopic Mass | 111.06841 Da | uni.lu |

Molecular Dynamics and Conformational Analyses

The introduction of an oxetane ring can significantly alter the conformational preferences of a molecule. It can act as a "conformational lock," rigidifying the structure. acs.org In aliphatic chains, oxetane incorporation can favor synclinal (gauche) arrangements over antiplanar ones. acs.org This conformational restriction can be advantageous in drug design by pre-organizing a molecule for optimal binding to a biological target.

Computational studies have shown that the oxetane motif can serve as an isostere for gem-dimethyl and carbonyl groups, mimicking their shape while offering distinct physicochemical properties. illinois.eduresearchgate.net The increased three-dimensionality imparted by the sp3-hybridized carbons of the oxetane ring can lead to improved aqueous solubility and access to novel chemical space. nih.gov

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling has been crucial in understanding the reaction mechanisms involving oxetanes, including their synthesis and ring-opening reactions. The synthesis of oxetanes often involves intramolecular cyclization, which can be challenging due to the inherent ring strain. acs.org Computational studies can help predict the feasibility and stereochemical outcome of such reactions. mit.edu For example, DFT calculations have been used to investigate the mechanism of oxetane synthesis via alcohol C-H functionalization, revealing a pathway involving a radical addition to a vinyl sulfonium (B1226848) ion followed by an intramolecular SN2 cyclization. nih.gov

The ring-opening of oxetanes is a key aspect of their reactivity and has been extensively studied computationally. acs.orgresearchgate.net These reactions can proceed through various mechanisms, including acid-catalyzed, base-catalyzed, and radical-based pathways. elsevierpure.com Computational models have been employed to elucidate the initiation step of the coupling reaction of oxetanes with CO2 catalyzed by chromium complexes, showing the formation of an equilibrium mixture containing a chromium-oxetane adduct. acs.org DFT calculations on the ring-opening of lactones, which share some similarities with cyclic ethers, have revealed a two-step mechanism involving a stable oxocarbenium intermediate. rsc.org The activation energies for these ring-opening reactions are influenced by ring size and substituent effects. rsc.org For this compound, the stability of the 3,3-disubstituted oxetane ring is a key factor, as these are generally more stable than other substitution patterns due to steric hindrance that blocks the path of nucleophiles. nih.gov

Predictive Modeling for Structure-Activity Relationships (SAR) in Drug Discovery

The unique properties of the oxetane ring have made it an attractive moiety in drug discovery, and predictive modeling plays a vital role in guiding the design of new analogs with improved pharmacological profiles. nih.govcore.ac.uk The introduction of an oxetane can modulate key drug-like properties such as solubility, lipophilicity, metabolic stability, and basicity of nearby functional groups. acs.orgacs.orgacs.org

Predictive models can be used to establish structure-activity relationships (SAR) for oxetane-containing compounds. For instance, in the development of γ-secretase inhibitors, the replacement of a gem-dimethyl group with an oxetane led to a significant increase in aqueous solubility and a reduction in metabolic degradation. acs.org Similarly, in the optimization of respiratory syncytial virus (RSV) inhibitors, oxetane substitution was used to fine-tune the basicity of a terminal amine, which was critical for reducing the volume of distribution while maintaining antiviral activity. nih.gov

Computational approaches can help predict how the incorporation of the this compound scaffold or its analogs into a lead compound will affect its properties. mit.edu For example, the oxetane's ability to act as a hydrogen bond acceptor and its influence on molecular conformation can be modeled to predict binding affinity to a target protein. acs.org Furthermore, predictive models for metabolic stability can help identify potential sites of metabolism on the molecule, such as the oxetane ring itself, which has been shown to undergo oxidation in some cases. nih.gov

Analysis of Hydrogen Bonding Interactions and Polarity Characteristics

The oxetane ring's polarity and ability to form hydrogen bonds are key features that contribute to its utility in medicinal chemistry. researchgate.net The strained C-O-C bond angle exposes the oxygen's lone pairs, making oxetane an excellent hydrogen bond acceptor. beilstein-journals.orgacs.org In fact, oxetanes are more effective hydrogen bond acceptors than other cyclic ethers and even many carbonyl functional groups. acs.org

Computational methods, such as ab initio quantum mechanical calculations and DFT, are used to analyze these hydrogen bonding interactions in detail. nih.govnih.gov These studies can quantify the strength and geometry of hydrogen bonds formed between the oxetane oxygen and hydrogen bond donors, such as water or amino acid residues in a protein binding site. irb.hr

Exploration of 2 3 Methyloxetan 3 Yl Acetonitrile in Materials Science Research

Integration into Polymeric Structures for Functional Materials (e.g., Organic Light-Emitting Diodes)

The integration of specialized organic molecules into polymeric structures is a cornerstone of modern materials science, enabling the creation of materials with tailored functionalities. The compound 2-(3-Methyloxetan-3-YL)acetonitrile, with its distinct oxetane (B1205548) and acetonitrile (B52724) moieties, presents a unique building block for the synthesis of advanced polymers.

The highly strained four-membered ring of the oxetane group can undergo ring-opening polymerization, a process that can lead to the formation of polyethers. This polymerization can be initiated cationically, allowing for controlled growth of polymer chains. The presence of the methyl group on the oxetane ring can influence the stereochemistry of the resulting polymer, affecting its physical properties such as crystallinity and solubility.

Furthermore, the nitrile group (-CN) is a versatile functional group in polymer chemistry. It is strongly polar, which can enhance intermolecular interactions and influence the self-assembly of polymer chains. This polarity is also beneficial for applications in devices like organic light-emitting diodes (OLEDs), where charge transport and injection are critical. The nitrile group can be chemically modified, offering a route to graft other functional units onto the polymer backbone.

In the context of OLEDs, polymers incorporating this compound could potentially serve in various layers of the device. For instance, they could be engineered to function as host materials in the emissive layer, where their properties can influence the efficiency and color purity of the emitted light. The oxetane-derived polyether backbone could provide good film-forming properties and thermal stability, while the polar nitrile groups could facilitate electron transport.

Design Principles for Optoelectronic and Advanced Materials

The design of new optoelectronic and advanced materials is guided by a set of principles aimed at achieving specific electronic and optical properties. The molecular structure of this compound offers several handles for tuning these properties.

Key Design Principles:

Tuning Electronic Properties: The electron-withdrawing nature of the nitrile group can be exploited to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a material. This is a crucial aspect in the design of materials for OLEDs, as it allows for better energy level alignment with other layers in the device, leading to more efficient charge injection and transport.

Enhancing Thermal Stability: The incorporation of rigid structural units like the oxetane ring into a polymer backbone can increase the glass transition temperature (Tg) of the material. A higher Tg is desirable for materials used in electronic devices as it improves their morphological stability and operational lifetime.

Controlling Morphology: The interplay between the flexible polyether backbone derived from the oxetane ring and the polar nitrile groups can be used to control the solid-state morphology of the material. This is critical for optimizing charge mobility in thin-film transistors and for achieving high quantum efficiencies in OLEDs.

Post-Polymerization Modification: The nitrile group can serve as a reactive site for post-polymerization modification. This allows for the introduction of other functional groups, such as chromophores for light emission or cross-linking agents to improve the robustness of the material, without altering the main polymer backbone.

Research Findings Summary:

| Property | Influence of this compound Moiety | Potential Application |

| Polymerizability | Oxetane ring allows for cationic ring-opening polymerization. | Formation of polyether backbones. |

| Polarity | Nitrile group introduces strong polarity. | Enhanced intermolecular interactions, improved charge transport. |

| Electronic Structure | Electron-withdrawing nitrile group can lower HOMO/LUMO levels. | Optimized energy level alignment in OLEDs. |

| Thermal Stability | Rigid oxetane ring can increase the glass transition temperature. | Improved device lifetime and stability. |

| Modifiability | Nitrile group allows for post-polymerization functionalization. | Introduction of chromophores or cross-linking agents. |

The strategic incorporation of this compound into material design workflows opens up new avenues for creating sophisticated functional materials with precisely controlled properties for a range of optoelectronic and advanced technological applications.

Advanced Analytical Methodologies for Characterization and Analysis in Oxetane Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of 2-(3-Methyloxetan-3-YL)acetonitrile, the methyl group protons on the oxetane (B1205548) ring typically appear as singlets in the δ 1.5–1.7 ppm range.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. A key diagnostic signal is the resonance of the nitrile carbon, which appears in the δ 115–120 ppm region, confirming the presence of this functional group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₉NO), high-resolution mass spectrometry can confirm its monoisotopic mass of 111.06841 Da. uni.lu This technique is crucial for verifying the elemental composition and confirming the identity of the target molecule. uni.lu

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the sharp absorption band corresponding to the carbon-nitrogen triple bond (C≡N) of the nitrile group. This stretch is typically observed in the range of 2240–2260 cm⁻¹.

Spectroscopic Data Summary for this compound

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone for determining the purity of chemical compounds and for real-time monitoring of reactions. A common method for analyzing this compound involves reverse-phase HPLC.

Stationary Phase: A C18 column is typically used.

Mobile Phase: A mixture of acetonitrile (B52724) and water, often in a 70:30 ratio, serves as the eluent.

Detection: UV detection at a wavelength between 210–220 nm is suitable for this compound.

Retention Time: Under these conditions, baseline separation can be achieved with a retention time of approximately 6.2–6.5 minutes.

Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity.

Stationary Phase: TLC is typically performed on plates coated with silica (B1680970) gel. rsc.org

Mobile Phase: The choice of mobile phase, or eluent, depends on the polarity of the compound. For a molecule like this compound, a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) would be appropriate. mit.edu The ratio is adjusted to achieve an optimal retention factor (Rf) value, which should ideally be between 0.2 and 0.4 for good separation. biotage.com

Visualization: Since the compound contains a chromophore, spots on the TLC plate can often be visualized under UV light. rsc.org Destructive staining methods can also be used if the compound is not UV-active. mit.edu

Chromatographic Methods for this compound

Biophysical Characterization Techniques in Drug Discovery

In drug discovery, once a compound is synthesized and purified, its interaction with biological targets must be characterized. Biophysical techniques are employed to confirm binding and to understand the thermodynamics of the interaction.

Differential Scanning Fluorimetry (DSF) Differential Scanning Fluorimetry, also known as thermal shift assay, is a high-throughput screening method used to identify ligands that bind to and stabilize a target protein. nih.gov The technique measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. nih.gov

The binding of a ligand, such as a derivative of this compound, to a protein typically increases the protein's thermal stability. This stabilization results in a measurable increase in the protein's melting temperature (Tm). nih.govnih.gov By measuring the change in Tm (the ΔTm) in the presence of the compound, researchers can rapidly screen compound libraries for potential binders. nih.gov A positive thermal shift is indicative of a direct interaction between the compound and the protein, making DSF a valuable tool in the early stages of drug discovery for hit identification and validation. nih.govnih.gov

Table of Mentioned Compounds

Emerging Research Directions and Future Prospects for 2 3 Methyloxetan 3 Yl Acetonitrile Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is progressively shifting towards more sustainable and environmentally friendly synthetic methods. For a molecule like 2-(3-Methyloxetan-3-YL)acetonitrile, this translates to the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

A significant area of innovation lies in the adoption of biocatalysis. Traditional chemical synthesis of nitriles can involve harsh conditions and toxic reagents. nih.gov In contrast, biocatalytic approaches, employing enzymes such as nitrile hydratases and nitrilases, offer a milder and more selective alternative. nih.govjst.go.jp These enzymes can convert precursor molecules into nitriles under ambient temperatures and pressures in aqueous environments, significantly reducing the environmental footprint of the synthesis. nih.gov For instance, aldoxime dehydratases have emerged as a promising biocatalytic platform for the cyanide-free synthesis of nitriles from aldoximes. mdpi.com The application of such enzymatic processes to the synthesis of this compound from a suitable oxetane-containing aldoxime precursor represents a key future direction.

Furthermore, the principles of green chemistry are being applied to the synthesis of the oxetane (B1205548) ring itself. Innovations in this area include the development of one-pot synthesis methodologies and the use of catalytic systems that avoid stoichiometric reagents. acs.orgnih.gov For example, the intramolecular Williamson etherification, a common method for forming the oxetane ring, is being optimized to improve yields and reduce byproducts. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Nitriles

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and ambient pressure nih.gov |

| Reagents | Often involves toxic cyanide sources | Uses enzymes in aqueous media nih.gov |

| Selectivity | Can lead to byproducts | High chemo-, regio-, and stereoselectivity jst.go.jp |

| Environmental Impact | Higher waste generation and energy use | Lower environmental footprint nih.gov |

Application in New Therapeutic Areas and Disease Targets

The oxetane motif is increasingly recognized as a valuable component in medicinal chemistry. nih.gov Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org The 3,3-disubstituted oxetane core, as present in this compound, is noted for its stability. acs.org These properties make this compound a promising scaffold for the development of new therapeutic agents.

While specific research on the therapeutic applications of this compound is still emerging, the broader class of oxetane-containing compounds has shown significant potential across various disease areas. nih.gov These include roles as inhibitors of kinases, enzymes involved in epigenetic regulation, and various receptors. nih.gov The nitrile group in this compound also offers a handle for further chemical elaboration, allowing for the generation of diverse libraries of compounds for biological screening. The reduction of the nitrile to a primary amine, for example, opens up a vast chemical space for creating new derivatives.

Future research will likely focus on synthesizing derivatives of this compound and evaluating their activity against a range of disease targets. Given the known biological activities of other oxetane-containing molecules, potential therapeutic areas for investigation could include oncology, infectious diseases, and neurological disorders. nih.govresearchgate.net

Advanced Functional Material Development

The strained four-membered ring of the oxetane moiety makes it a suitable monomer for ring-opening polymerization (ROP). wikipedia.org This polymerization can lead to the formation of polyoxetanes, a class of engineering polymers with potentially tunable properties. wikipedia.org The presence of the nitrile group on the monomer, this compound, would result in nitrile-functionalized polyoxetanes.

These functionalized polymers could have a range of advanced applications. The nitrile groups along the polymer backbone could be chemically modified post-polymerization to introduce other functionalities, leading to materials with tailored properties for specific applications. For example, hydrolysis of the nitrile groups could yield poly(carboxylic acid)s, while reduction could produce poly(amine)s.

Table 2: Potential Applications of Nitrile-Functionalized Polyoxetanes

| Polymer Type | Potential Application | Rationale |

| Nitrile-functionalized Polyoxetane | High-performance coatings, adhesives | Polarity of nitrile group can enhance adhesion. |

| Poly(carboxylic acid)-functionalized Polyoxetane | Superabsorbent polymers, ion-exchange resins | Carboxylic acid groups are hydrophilic and can bind cations. |

| Poly(amine)-functionalized Polyoxetane | Gas separation membranes, drug delivery systems | Amine groups can interact with CO2 and can be protonated for drug binding. |

The development of new catalysts and polymerization techniques will be crucial for controlling the molecular weight, architecture, and properties of these novel polyoxetanes. radtech.org Research in this area could open up new avenues for the use of this compound in materials science.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research and development. nih.gov These computational tools can accelerate the discovery and optimization of new molecules and materials.

In the context of this compound chemistry, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the properties of new derivatives of this compound. This can help to prioritize which compounds to synthesize and test, saving time and resources.

Reaction Optimization: AI algorithms can be used to optimize the reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. bohrium.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. For example, an AI could be tasked with designing novel oxetane-containing compounds with specific therapeutic or material properties.

Retrosynthesis Planning: AI tools can assist in planning the synthetic routes to complex target molecules derived from this compound. nih.gov

While the direct application of AI and ML to this compound is in its early stages, the broader trends in chemistry suggest that these technologies will play an increasingly important role in unlocking the full potential of this versatile compound. nih.gov The integration of computational and experimental approaches will undoubtedly accelerate the pace of innovation in this exciting area of research.

常见问题

Basic Research Questions

Q. How can researchers design an effective synthesis route for 2-(3-methyloxetan-3-yl)acetonitrile?

- Methodology :

- Step 1 : Optimize nucleophilic substitution conditions using oxetane derivatives and cyanoethylation reagents. For example, use acetonitrile as a solvent in the presence of a base like sodium carbonate to facilitate the reaction (see analogous protocols in acetonitrile-mediated syntheses) .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, referencing methods for detecting nitrile-containing compounds (e.g., reverse-phase HPLC with UV detection at 210–220 nm) .

- Step 3 : Purify the product using column chromatography with a polar/non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the nitrile product from unreacted starting materials.

Q. What analytical techniques are suitable for confirming the structural integrity of this compound?

- Methodology :

- FT-IR : Confirm the presence of nitrile (C≡N) stretch at ~2250 cm⁻¹ and oxetane ring vibrations (C-O-C) at 950–1050 cm⁻¹.

- NMR : Use - and -NMR to verify the oxetane methyl group (δ ~1.5 ppm for , δ ~25–30 ppm for ) and nitrile carbon (δ ~115–120 ppm in ).

- X-ray crystallography : For unambiguous confirmation, crystallize the compound and refine the structure using SHELX software, which is widely validated for small-molecule crystallography .

Q. How should researchers handle and store this compound safely in the lab?

- Methodology :

- Protective measures : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C to prevent moisture absorption or polymerization.

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, acetonitrile/water mixtures may improve solubility of intermediates .

- Kinetic analysis : Perform time-resolved -NMR or in-situ IR to identify rate-limiting steps or side reactions (e.g., oxetane ring-opening under acidic conditions).

- Computational modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., nucleophilic attack vs. elimination).

Q. How can researchers investigate the compound’s stability in catalytic or high-energy environments?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Catalytic screening : Test stability under common conditions (e.g., Pd-catalyzed cross-couplings) using GC-MS to detect degradation byproducts.

- Photostability : Expose the compound to UV light (254 nm) and monitor nitrile group integrity via FT-IR or HPLC .

Q. What advanced applications exist for this compound in multicomponent reactions or as a building block?

- Methodology :

- Multicomponent reactions : Explore Ugi or Passerini reactions using the nitrile group as a reactive handle. For example, combine with aldehydes and amines to generate tetrazole derivatives.

- Polymer chemistry : Use the oxetane ring’s strain for ring-opening polymerization (ROP) to create nitrile-functionalized polymers. Monitor molecular weight via GPC.

- Bioconjugation : Link the nitrile to biomolecules via click chemistry (e.g., CuAAC with azides) and validate using MALDI-TOF or fluorescence tagging .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。